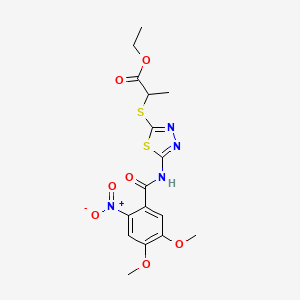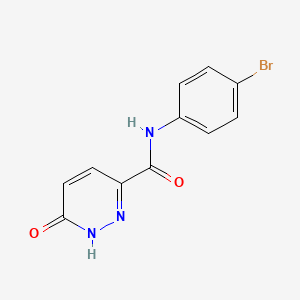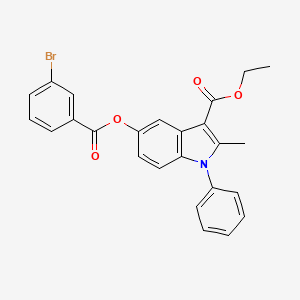
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is an interesting chemical entity featuring a combination of various organic fragments. The structural complexity and the combination of different functional groups make it a focal point of study in the realms of organic chemistry and pharmacology. Its structure includes a chloropyridinyl moiety linked through an ether linkage to a piperidinyl ring, which in turn is connected to a pyrazolylmethanone core. This multi-functional nature offers unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of this compound involves a multi-step synthetic route. One common approach might involve:
Nucleophilic substitution reaction where a 3-chloropyridine derivative reacts with a hydroxy-piperidine compound under basic conditions to form the 3-chloropyridin-4-yloxypiperidine intermediate.
This intermediate is then subjected to further reaction with a pyrazole derivative, such as 1,3,5-trimethyl-1H-pyrazol-4-ylmethanone, possibly in the presence of a coupling agent like EDC or DCC in an appropriate solvent such as dichloromethane or DMF.
Industrial Production Methods: Industrial synthesis might involve optimization of the aforementioned steps for larger scale production. Parameters such as temperature control, solvent choice, and purification techniques are fine-tuned to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions It Undergoes: This compound can undergo various organic reactions:
Oxidation: It might undergo oxidation reactions at the piperidine nitrogen or at the methylene bridge connecting the piperidine and pyrazole rings.
Substitution: The chloropyridinyl group can participate in further nucleophilic substitution reactions.
Hydrolysis: The methanone group can be susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation might involve reagents like hydrogen peroxide or potassium permanganate.
Substitution reactions could use nucleophiles like amines or alkoxides.
Hydrolysis may require acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Major Products Formed: Depending on the reaction, major products could include oxidized derivatives, substituted pyridines, or hydrolyzed pyrazole products.
科学研究应用
The versatility of "(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone" allows for a myriad of scientific applications:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in medicinal chemistry.
Biology: Studied for potential interactions with biological macromolecules due to its unique structure.
Medicine: Investigated for pharmacological activities, possibly acting as enzyme inhibitors or receptor antagonists.
Industry: Utilized in developing new materials or as an intermediate in the synthesis of agrochemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets. For example, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways would depend on the biological context it’s investigated in, but it could involve mechanisms like competitive inhibition or allosteric modulation.
相似化合物的比较
Compared to other similar compounds, "(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone" stands out due to its structural uniqueness and functional versatility. Some similar compounds could include:
Compounds with piperidine and pyrazole cores but different substituents on the pyridine ring.
Molecules with similar ether linkages between aromatic rings and piperidine.
In sum, this compound is a fascinating entity with significant potential for further scientific exploration and practical applications. What do you think—shall we explore more about its specific uses in medicine or how it behaves in different chemical environments?
属性
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-11-16(12(2)21(3)20-11)17(23)22-8-5-13(6-9-22)24-15-4-7-19-10-14(15)18/h4,7,10,13H,5-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQZZZKVCHATDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2706491.png)
![N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2706493.png)
![6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2706496.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(3-fluoro-4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2706497.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)

![1-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-2-chloroethanone](/img/structure/B2706502.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2706503.png)
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2706505.png)

![2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2706511.png)

